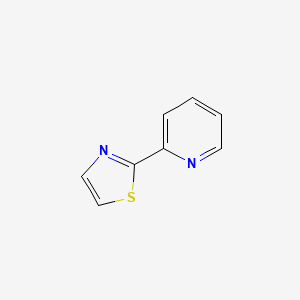

2-(2-Pyridyl)thiazole

Description

BenchChem offers high-quality 2-(2-Pyridyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXKNJOKINZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50537159 | |

| Record name | 2-(1,3-Thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-17-2 | |

| Record name | 2-(2-Thiazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Thiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50537159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Pyridyl)thiazole CAS 2433-17-2 safety data sheet

This guide serves as an advanced technical resource for 2-(2-Pyridyl)thiazole (CAS 2433-17-2) . It is designed for research scientists and drug development professionals requiring rigorous safety data, synthesis protocols, and application contexts.[1]

CAS Registry Number: 2433-17-2 IUPAC Name: 2-(Pyridin-2-yl)-1,3-thiazole Formula: C₈H₆N₂S Molecular Weight: 162.21 g/mol

Part 1: Executive Technical Summary

2-(2-Pyridyl)thiazole is a heterocyclic bidentate ligand featuring a pyridine ring coupled to a thiazole ring at the C2 position. It is a critical scaffold in coordination chemistry for constructing stable metal complexes (e.g., Ru(II), Zn(II)) and a pharmacophore in medicinal chemistry , particularly for anticancer and antimicrobial drug discovery.

Its structural rigidity and N,N'-donor sites allow it to form stable 5-membered chelate rings, making it a functional analog to 2,2'-bipyridine but with distinct electronic properties due to the sulfur atom in the thiazole ring.

Part 2: Safety Data & Risk Assessment (GHS)

Note: While specific regulatory data for this CAS is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous pyridine-thiazole ligands and standard laboratory safety protocols.

GHS Classification (Self-Classified)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation | H335 |

Label Elements[2][3]

-

Signal Word: WARNING

-

Pictogram: Exclamation Mark (GHS07)

Precautionary Protocols

-

Prevention (P280): Wear protective gloves (Nitrile, >0.11mm thickness) and eye protection (ANSI Z87.1 safety glasses).

-

Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]

-

Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Hygroscopic nature requires inert atmosphere storage (Argon/Nitrogen).

Part 3: Physicochemical Profiling

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/light exposure. |

| Melting Point | 49–51 °C | Low melting solid; may exist as supercooled liquid. |

| Boiling Point | ~290 °C (Predicted) | Decomposes before boiling at atmospheric pressure. |

| Solubility | Soluble: DCM, Chloroform, DMSO, Ethanol | Poor solubility in water; lipophilic character (LogP ~1.8). |

| pKa | ~2.5 (Thiazole N), ~5.2 (Pyridine N) | Pyridine nitrogen is the primary protonation site. |

Part 4: Synthesis & Production Methodology

The industrial and laboratory standard for synthesizing 2-(2-Pyridyl)thiazole is the Hantzsch Thiazole Synthesis . This method is preferred for its atom economy and scalability.

Reaction Logic

Precursors: Pyridine-2-carbothioamide + Chloroacetaldehyde (or Bromoacetaldehyde diethyl acetal).

Mechanism: Nucleophilic attack of the thioamide sulfur on the

Step-by-Step Protocol

-

Reagent Prep: Dissolve Pyridine-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Addition: Add Chloroacetaldehyde (1.1 eq, 50% aq. solution) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes).

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Neutralize the residue with saturated NaHCO₃ solution (pH ~8).

-

Extract with Dichloromethane (3x).

-

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10%

30% EtOAc in Hexanes).

Synthesis Workflow Visualization

Caption: Logical flow of the Hantzsch synthesis route for CAS 2433-17-2.

Part 5: Applications in Drug Discovery & Coordination Chemistry

Coordination Chemistry (The "Bipy" Analog)

2-(2-Pyridyl)thiazole acts as a neutral, bidentate chelator. It forms stable complexes with transition metals (Zn²⁺, Ru²⁺, Ir³⁺).

-

Why it matters: The thiazole sulfur induces different electronic effects (back-bonding) compared to the standard 2,2'-bipyridine, often lowering the LUMO energy of the complex, which is vital for photocatalysis and luminescent probes .

Drug Development Workflow

This scaffold is a "privileged structure" in medicinal chemistry.

-

Anticancer: Derivatives show cytotoxicity against MCF-7 (breast) and HepG2 (liver) cell lines by inhibiting DNA topoisomerase.

-

Antimicrobial: Zinc(II) complexes of this ligand have demonstrated superior antibacterial activity compared to the free ligand, likely due to enhanced lipophilicity facilitating cell membrane penetration (Overtone’s concept).

Experimental Application Logic

Caption: Workflow for utilizing CAS 2433-17-2 in downstream research applications.

Part 6: Emergency Response & Toxicology

Acute Toxicology Profile

-

Oral Toxicity: Data for specific CAS is limited; analogous thiazoles exhibit LD50 (Oral, Rat)

500–1000 mg/kg. Treat as Harmful if swallowed (Category 4) . -

Combustion Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Sulfur Oxides (SOx) under fire conditions.

Emergency Action Plan

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap/water for 15 min. | Lipophilic nature allows rapid dermal absorption. |

| Inhalation | Move to fresh air; supplemental O₂. | Irritation to mucous membranes; potential for sensitization. |

| Fire | Use CO₂, Dry Chemical, or Foam.[2] | Do NOT use high-pressure water jet (spreads chemical). |

| Spill | Absorb with vermiculite/sand. | Prevent entry into drains (Aquatic toxicity risk). |

References

-

Synthesis & Properties: ChemicalBook. (2025). "2-(2-Pyridyl)thiazole Properties and Suppliers." Retrieved from

-

Coordination Chemistry: Zou, X., et al. (2020). "Synthesis, Crystal Structures, and Antimicrobial Studies of Zinc(II) Complexes with Pyridine Thiazole Derivatives." Bioinorganic Chemistry and Applications. Retrieved from

-

General Thiazole Safety: Sigma-Aldrich. (2025). "Safety Data Sheet for Thiazole Derivatives." Retrieved from [4]

- Hantzsch Synthesis Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference Text).

-

Toxicity Data: National Institutes of Health (NIH). "PubChem Compound Summary for Thiazole Derivatives." Retrieved from

Sources

An In-depth Technical Guide to the Pi-Acceptor Ability of Pyridine-Thiazole Ligands in Catalysis

Foreword: Beyond the Donor-Acceptor Paradigm

In the intricate dance of transition metal catalysis, the ligand is far more than a spectator. It is the choreographer, meticulously tuning the electronic and steric environment of the metal center to orchestrate reactivity and selectivity. For decades, the field was dominated by strong σ-donating ligands like phosphines. However, the modern era of catalysis demands more nuanced control, particularly the ability to stabilize electron-rich, low-valent metal centers and to facilitate crucial bond-forming steps like reductive elimination. This has brought π-acceptor ligands to the forefront.

This guide delves into the core of a particularly potent class of these ligands: pyridine-thiazole hybrids. By uniting the π-deficient pyridine ring with the unique electronic character of the thiazole moiety, these ligands offer a powerful toolkit for catalyst design. We will move beyond simple descriptions, exploring the fundamental electronic principles that govern their π-acceptor capacity, detailing the experimental methodologies to quantify this ability, and showcasing their proven impact in catalytic systems. This document is intended for the hands-on researcher—the scientist at the bench who seeks not just to use a ligand, but to understand why it works and how to rationally design the next generation of catalysts.

The Electronic Heart of the Matter: Unpacking Pi-Acceptor Capabilities

The efficacy of a pyridine-thiazole ligand hinges on its electronic structure. Unlike purely σ-donating ligands, these systems engage in a two-way electronic conversation with the metal center, a concept elegantly described by the Dewar-Chatt-Duncanson model. This involves:

-

σ-Donation: The ligand donates electron density from a filled orbital (typically a nitrogen lone pair) into an empty d-orbital on the metal.

-

π-Acceptance (Back-donation): The metal donates electron density from a filled d-orbital into an empty, low-lying acceptor orbital on the ligand. It is this back-donation that defines the ligand's π-acceptor or π-acidic character.

The synergy of the pyridine and thiazole rings creates a potent π-acceptor system. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, creating low-energy π* orbitals available for back-donation. The thiazole ring further enhances this effect. The presence of both sulfur and nitrogen heteroatoms contributes to a dissymmetric electronic environment and lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO).[1] This makes the ligand a more favorable acceptor for metal d-electron density.

This enhanced π-acidity is critical. By pulling electron density away from the metal, the ligand:

-

Stabilizes low-valent metal centers: This is crucial for catalytic cycles that involve M(0) or M(I) species, such as in cross-coupling reactions.

-

Promotes reductive elimination: This is often the product-forming step in catalytic cycles. By making the metal center more electron-deficient, the ligand encourages the metal to shed the newly formed product and regenerate the active catalyst.

The relationship between ligand electronics and catalytic activity can be visualized as a logical flow.

Caption: Logical flow from ligand electronic structure to catalytic performance.

Quantifying Pi-Acceptor Strength: Experimental Validation

Theoretical concepts require empirical validation. In catalysis, quantifying the electronic influence of a ligand is paramount for rational design and comparison. Two primary techniques provide this crucial data: Infrared (IR) Spectroscopy of metal carbonyl complexes and Cyclic Voltammetry (CV).

The Tolman Electronic Parameter (TEP)

A cornerstone of ligand characterization is the Tolman Electronic Parameter (TEP).[2] This method provides a quantitative measure of a ligand's net electron-donating or -withdrawing ability. The causality is direct: the stronger the net donation from the ligand to the metal, the more electron density the metal has available to back-donate into the π* orbitals of CO ligands. This increased back-donation weakens the C-O triple bond, resulting in a lower stretching frequency (ν(CO)) in the IR spectrum.[3][4]

Conversely, a strong π-acceptor ligand competes with CO for the metal's d-electron density. This reduces the back-donation to the CO ligands, strengthening the C-O bond and resulting in a higher ν(CO) frequency compared to a purely σ-donating ligand.[5] Pyridine-thiazole ligands are expected to show higher ν(CO) values than many traditional phosphines, reflecting their superior π-acidity.

Experimental Protocol 1: Determination of TEP for a Novel Pyridine-Thiazole Ligand (L)

This protocol describes a self-validating system for determining the TEP of a new ligand by synthesizing a well-defined nickel carbonyl complex and analyzing its IR spectrum.

Objective: To synthesize [Ni(L)(CO)₃] and measure the A₁ symmetric C-O vibrational mode to determine the TEP.

Materials:

-

Tetracarbonylnickel(0) [Ni(CO)₄] (EXTREME CAUTION: Highly toxic and volatile)

-

Pyridine-Thiazole Ligand (L)

-

Anhydrous, degassed solvent (e.g., Toluene or THF)

-

Schlenk line and glassware

-

FTIR Spectrometer with a gas-tight liquid cell (e.g., CaF₂ plates)

Methodology:

-

Safety First: All manipulations involving [Ni(CO)₄] must be performed in a certified, high-flow fume hood by trained personnel. Anhydrous and oxygen-free conditions are essential.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the pyridine-thiazole ligand L (1.0 mmol) in 20 mL of anhydrous toluene.

-

Reagent Addition: Carefully add a stoichiometric equivalent of [Ni(CO)₄] (1.0 mmol) to the ligand solution via syringe. Causality Note: Using a 1:1 stoichiometry ensures the formation of the desired mono-substituted complex, preventing the formation of di- or tri-substituted species that would complicate spectral analysis.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by observing the evolution of CO gas (bubbling). For less reactive ligands, gentle warming (e.g., 40 °C) may be required. Monitor the reaction progress by taking small aliquots and acquiring an IR spectrum. The disappearance of the [Ni(CO)₄] peak (at 2058 cm⁻¹) and the appearance of new bands corresponding to the [Ni(L)(CO)₃] complex indicate reaction completion.

-

FTIR Analysis:

-

Carefully transfer a sample of the reaction solution into the gas-tight liquid IR cell via a cannula under an inert atmosphere.

-

Acquire the IR spectrum in the carbonyl stretching region (typically 2200-1800 cm⁻¹).

-

Identify the highest frequency, strong absorption band. For a C₃ᵥ symmetric [Ni(L)(CO)₃] complex, this corresponds to the A₁ vibrational mode.[2]

-

-

Data Interpretation: The frequency (in cm⁻¹) of the A₁ band is the Tolman Electronic Parameter for ligand L. This value can be directly compared to established TEP values for other ligands to rank its net electronic character.[6][7]

Cyclic Voltammetry (CV)

Cyclic voltammetry provides complementary insight by probing the effect of the ligand on the metal center's redox potentials.[8] A ligand with strong π-acceptor character will withdraw electron density from the metal, making it more difficult to oxidize (anodic shift) and easier to reduce (cathodic shift). By comparing the redox potentials of a metal-ligand complex to a reference complex, one can infer the electronic influence of the ligand.[9][10]

Caption: Workflow for experimental quantification of ligand electronic properties.

Pyridine-Thiazole Ligands in Action: The Suzuki-Miyaura Cross-Coupling

The true test of a ligand's utility is its performance in a catalytic reaction. The Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction for forming C-C bonds, is an excellent case study.[11] The catalytic cycle involves a Pd(0)/Pd(II) redox couple, where the ligand's electronic properties are critical for success.[12]

The generally accepted mechanism involves three key stages:[13]

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate.

-

Transmetalation: An organoboron reagent (Ar'-B(OR)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

Here, the π-acceptor ability of the pyridine-thiazole ligand is most impactful in the reductive elimination step. By withdrawing electron density from the palladium, the ligand makes the metal center more electrophilic, which promotes the expulsion of the electron-donating biaryl product and facilitates the crucial Pd(II) → Pd(0) reduction, thus turning the catalyst over.

Caption: Catalytic cycle for the Suzuki-Miyaura reaction highlighting the role of the π-acceptor ligand.

Experimental Protocol 2: Pyridine-Thiazole Ligand-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for testing the efficacy of a pyridine-thiazole ligand in a standard cross-coupling reaction.

Objective: To couple 4-bromotoluene with phenylboronic acid using a palladium catalyst supported by a pyridine-thiazole ligand.

Materials:

-

Palladium(II) acetate [Pd(OAc)₂] or Palladium(II) chloride [PdCl₂]

-

Pyridine-Thiazole Ligand (L) (typically 2.2 mol% relative to Pd)

-

4-Bromotoluene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

-

Solvent: Toluene/Water mixture (e.g., 4:1 v/v), degassed

-

Internal standard for GC analysis (e.g., dodecane)

-

Standard lab glassware, Schlenk line, heating mantle with stirrer

Methodology:

-

Catalyst Pre-formation (Self-Validation Step):

-

In a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the pyridine-thiazole ligand (0.022 mmol, 2.2 mol%).

-

Add 2 mL of degassed toluene.

-

Stir the mixture at room temperature for 30 minutes. A color change typically indicates complex formation. Causality Note: Pre-forming the catalyst ensures that the active species is the intended Pd-L complex, rather than relying on in-situ formation which can be less reliable and lead to competing reactions with palladium black.

-

-

Reaction Assembly:

-

In a separate, larger Schlenk flask, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

-

Add a known amount of the internal standard.

-

Evacuate and backfill the flask with an inert gas three times.

-

-

Initiation:

-

To the flask containing the solids, add 8 mL of degassed toluene and 2 mL of degassed water via syringe.

-

Using a cannula, transfer the pre-formed catalyst solution into the main reaction flask.

-

-

Execution:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by taking small aliquots at regular time intervals (e.g., 1h, 2h, 4h, 8h). Quench the aliquot with water, extract with diethyl ether, dry with MgSO₄, and analyze by GC-FID or GC-MS.

-

-

Workup and Analysis:

-

After the reaction is complete (as determined by GC analysis showing consumption of starting material), cool the mixture to room temperature.

-

Dilute with 20 mL of ethyl acetate and 20 mL of water.

-

Separate the organic layer, and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-methyl-1,1'-biphenyl.

-

Calculate the yield based on the isolated product and/or GC analysis against the internal standard.

-

Data Presentation:

The results from such catalytic runs are best presented in a clear, tabular format for easy comparison between different ligands or reaction conditions.

| Entry | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | TON |

| 1 | L1 | 1 | 100 | 4 | 95 | 95 |

| 2 | L2 | 1 | 100 | 4 | 82 | 82 |

| 3 | PPh₃ | 1 | 100 | 8 | 75 | 75 |

TON = Turnover Number (moles of product / moles of catalyst)

Conclusion and Future Outlook

Pyridine-thiazole ligands represent a significant advancement in catalyst design, offering a tunable platform to leverage the power of π-acceptance. Their ability to stabilize reactive low-valent metal centers and accelerate key catalytic steps like reductive elimination makes them indispensable tools for modern organic synthesis. By understanding the underlying electronic principles and employing rigorous experimental validation techniques like TEP determination and CV analysis, researchers can move from serendipitous discovery to rational design.

The future lies in expanding the structural diversity of these ligands—incorporating redox-active moieties, chiral backbones for asymmetric catalysis, and exploring their utility beyond cross-coupling into areas like C-H activation and photoredox catalysis. The principles and protocols outlined in this guide provide a solid foundation for these exciting future endeavors.

References

-

Zhang, J., Li, T., Li, X., Lv, A., Li, X., Wang, Z., ... & Szostak, M. (2022). Thiazol-2-ylidenes as N-heterocyclic carbene ligands with enhanced electrophilicity for transition metal catalysis. Communications Chemistry, 5(1), 55. [Link]

-

El-Gamel, N. E. A., El-Gahami, M. A., & Al-Qurashi, A. A. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega, 8(15), 13987–14004. [Link]

-

Lesiak, A. D., et al. (2019). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 24(18), 3358. [Link]

-

El-Gamel, N. E. A., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. ACS Omega. [Link]

-

ResearchGate. (n.d.). Frontier molecular orbitals analysis. ResearchGate. [Link]

-

Pajares, J. A., et al. (2020). Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. Dyes and Pigments, 179, 108420. [Link]

-

Bouziane, A., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. Heliyon, 6(9), e04822. [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. Wikipedia. [Link]

-

Abdel-Rahman, L. H., et al. (2023). Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations. Scientific Reports, 13(1), 12345. [Link]

-

Zou, L., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry, 46, 263–272. [Link]

-

Kumar, D., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25867–25881. [Link]

-

Luca, O. R., & Crabtree, R. H. (2013). Redox-active ligands in catalysis. Chemical Society Reviews, 42(4), 1440-1459. [Link]

-

Choo, P. L., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(14), 5925–5931. [Link]

-

Ling, K. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). Malaysian Journal of Analytical Sciences, 25(1), 138-152. [Link]

-

Brown, R. A. (1968). INFRARED STUDIES OF GROUP VIB METAL CARBONYL DERIVATIVES. UNT Digital Library. [Link]

-

Chemistry LibreTexts. (2021). 6.2.4: Metal Carbonyls. Chemistry LibreTexts. [Link]

-

Various Authors. (n.d.). Transition Metal Carbonyls. Course Material. [Link]

-

Stolz, I. W., et al. (n.d.). Infrared Spectroscopic Evidence for New Metal Carbonyl Complexes with Aromatic Ligands. Semantic Scholar. [Link]

-

Lesiak, A., et al. (2019). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 24(18), 3358. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Kraka, E., et al. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond in complexes (CO)5M–L. Dalton Transactions, 46(3), 853-864. [Link]

-

Gomha, S. M., et al. (2022). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. Journal of the Iranian Chemical Society, 19(1), 1-15. [Link]

-

Li, Z., et al. (2024). Infrared Photodissociation Spectroscopic and Theoretical Study of Mass-Selected Heteronuclear Iron–Rhodium and Iron–Iridium Carbonyl Cluster Cations. The Journal of Physical Chemistry A, 128(1), 135-143. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-18. [Link]

-

Romero, M., et al. (2023). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Molecules, 28(18), 6689. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Choo, P. L., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(14), 5925-5931. [Link]

-

Shan, C., et al. (2017). Synthesis of Pyrazine–Thiazole Biheteroaryl Compounds through Base‐Promoted Oxidative Cross‐Dehydrogenative Coupling Reactions. Asian Journal of Organic Chemistry, 6(11), 1640-1643. [Link]

-

Al-Azzawi, A. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Cr3+, Co2+, and Zn2+ Complexes of Imidazole. Arid Zone Journal of Basic and Applied Research, 4(1), 1-10. [Link]

-

MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]

-

D'Amico, F., et al. (2015). Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence. Physical Chemistry Chemical Physics, 17(46), 31339-31349. [Link]

-

El-Gazzar, M. G., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 7846. [Link]

-

Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102988. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Singh, J., et al. (2023). Chemistry And Properties of Pyridine-Based Compounds: An Approach Towards Organic Small-Molecule Fluorophores. SSRN. [Link]

-

Hassan, A. S., et al. (2022). Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity. Chemistry of Heterocyclic Compounds, 58(5), 415-423. [Link]

-

El-Metwaly, A. M., et al. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 1-17. [Link]

Sources

- 1. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 5. digital.library.unt.edu [digital.library.unt.edu]

- 6. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. yanggroup.weebly.com [yanggroup.weebly.com]

- 8. Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

The 2-(2-Pyridyl)thiazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Executive Summary

The 2-(2-pyridyl)thiazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to function both as a bioactive organic pharmacophore and a robust

Structural Basis & Pharmacophore Analysis[1]

The 2-(2-pyridyl)thiazole moiety is characterized by two heterocyclic rings linked by a C-C bond, creating a rigid planar system with significant

Chelation Geometry

The nitrogen atoms of the pyridine (N1') and thiazole (N3) rings are positioned to form a five-membered chelate ring with metal ions. This "bite angle" is critical for the stability of octahedral complexes, such as those based on Ru(II) arene architectures.

-

Electronic Effects: The thiazole ring acts as a

-acceptor, stabilizing lower oxidation states of metal centers, which is vital for the redox-active mechanisms of metallodrugs. -

Lipophilicity: The scaffold contributes to favorable logP values, facilitating passive diffusion across the lipid bilayer, a prerequisite for intracellular targeting (e.g., mitochondria).

Organic Interactions

In its metal-free form, the scaffold engages in:

-

Hydrogen Bonding: The pyridyl nitrogen serves as a hydrogen bond acceptor in enzyme active sites (e.g., kinase hinge regions).

-

-

Therapeutic Applications & Mechanisms[2][3]

Anticancer Activity: Organometallic Complexes

The most potent application of 2-(2-pyridyl)thiazole is as a ligand in Ruthenium(II) and Iridium(III) polypyridyl complexes. Unlike cisplatin (which targets nuclear DNA), these complexes often target mitochondria .

Mechanism of Action (Ru-Complexes):

-

Cellular Uptake: Lipophilic cationic complexes enter via passive diffusion or organic cation transporters (OCTs).

-

Mitochondrial Accumulation: Driven by the mitochondrial membrane potential (

). -

ROS Generation: The complex catalyzes the production of Reactive Oxygen Species (ROS).

-

Apoptosis Induction: ROS overload triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome c and activating the Caspase-9/3 cascade.

Key Reference: Chao et al. demonstrated that Ru(II) complexes with this scaffold induce G0/G1 arrest and downregulate Bcl-2 expression [1].

Antimicrobial Activity: DNA Gyrase Inhibition

Organic derivatives, particularly hydrazone-linked 2-(2-pyridyl)thiazoles, exhibit significant antibacterial activity against Gram-negative strains (E. coli, P. aeruginosa).

-

Target: Bacterial DNA Gyrase (Subunit B).

-

Mechanism: The scaffold occupies the ATP-binding pocket, preventing ATP hydrolysis required for DNA supercoiling, leading to bacterial cell death.

Structure-Activity Relationship (SAR)[4]

The biological efficacy of the scaffold is highly sensitive to substitution patterns.

Figure 1: SAR Map of the 2-(2-pyridyl)thiazole scaffold highlighting critical modification zones.

SAR Summary Table

| Position | Modification | Biological Effect |

| Thiazole C4 | Phenyl / Substituted Aryl | Increases potency against EGFR/VEGFR kinases; enhances DNA intercalation. |

| Thiazole C4 | Hydrazone Linker | Critical for antimicrobial activity (DNA Gyrase targeting). |

| Thiazole C5 | Methyl / Ethyl | Fine-tunes solubility; bulky groups here often decrease activity due to steric clash. |

| Pyridine C5' | Nitro ( | Increases cytotoxicity but may introduce toxicity concerns (reductive metabolism). |

| Metal Center | Ruthenium(II) | High selectivity for cancer cells over normal fibroblasts; mitochondrial targeting. |

Experimental Protocols

Synthesis: Hantzsch Thiazole Formation

The most reliable route to 2-(2-pyridyl)thiazole derivatives is the Hantzsch synthesis, reacting a pyridine-2-carbothioamide with an

Protocol:

-

Reagents: Pyridine-2-carbothioamide (1.0 eq), substituted

-bromoacetophenone (1.0 eq), Ethanol (absolute). -

Reaction: Dissolve thioamide in ethanol. Add

-bromoacetophenone dropwise at room temperature. -

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). -

Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter and wash with cold ethanol.

-

Free Base Liberation: Suspend the salt in water and neutralize with 10%

or -

Validation:

-NMR (DMSO-

Figure 2: Hantzsch synthesis workflow for generating the core scaffold.

Biological Assay: In Vitro Cytotoxicity (MTT)

To evaluate the anticancer potential, the MTT assay is the industry standard for metabolic activity.

Protocol:

-

Seeding: Seed cancer cells (e.g., A549, HeLa) in 96-well plates at

cells/well. Incubate for 24h at -

Treatment: Dissolve the 2-(2-pyridyl)thiazole derivative in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%). Add to wells.

-

Incubation: Incubate for 48h.

-

MTT Addition: Add 20

L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Aspirate medium. Add 150

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate

using non-linear regression (GraphPad Prism).-

Control: Untreated cells (100% viability).

-

Blank: Medium only (0% viability).

-

Mechanism of Action: Mitochondrial Apoptosis Pathway

The following diagram illustrates the specific pathway activated by Ruthenium-based 2-(2-pyridyl)thiazole complexes.

Figure 3: Mitochondrial apoptosis pathway induced by Ru(II) complexes of the scaffold.

References

-

Protein binding and anticancer activity studies of ruthenium(II) polypyridyl complexes toward BEL-7402 cells. Source: PubMed/Elsevier URL:[Link]]

-

Selective anticancer activities of ruthenium(II)-tetrazole complexes and their mechanistic insights. Source: PubMed/NIH URL:[Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Source: Molecules (MDPI) URL:[Link]

-

The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials. Source: Chemical Society Reviews URL:[Link]

Sources

Technical Guide: Crystal Packing and Intermolecular Interactions of 2-(2-Pyridyl)thiazole

Executive Summary

2-(2-pyridyl)thiazole (2-pytz) represents a quintessential bidentate heterocyclic scaffold. While widely recognized as a chelating ligand in coordination chemistry (e.g., for luminescent Ir(III) or Pt(II) complexes), its behavior as a neat solid offers profound insights into non-covalent interaction landscapes. Understanding its crystal packing is critical for two distinct fields: rational drug design , where the scaffold mimics the adenine hinge-binding region of kinases, and organic electronics , where molecular overlap determines charge carrier mobility.

This guide dissects the structural dynamics of 2-pytz, moving from molecular conformation to supramolecular assembly, supported by validated experimental protocols.

Molecular Architecture & Conformational Dynamics[1]

Before analyzing the crystal lattice, one must understand the free molecule's conformational preference. The 2-pytz molecule possesses a single bond connecting the pyridine (C2 position) and thiazole (C2 position) rings, allowing for rotation.

The Cis/Trans Equilibrium

In the gas phase and non-coordinating solvents, 2-pytz predominantly adopts the trans-planar conformation .

-

Driving Force: This preference minimizes the dipole-dipole repulsion between the pyridine nitrogen (

) and the thiazole nitrogen ( -

Stabilization: The trans form is further stabilized by a weak intramolecular hydrogen bond between the pyridine nitrogen and the thiazole C5-proton (C-H...

).

Expert Insight: Upon metal coordination or protonation, the molecule undergoes a 180° rotation to the cis conformation to form a stable five-membered chelate ring. This "conformational switching" cost (

3-5 kcal/mol) is a critical parameter in thermodynamic binding models for metallodrugs.

Experimental Protocols: Synthesis and Crystallogenesis[2]

To study the crystal structure, high-purity material is non-negotiable. The following protocol integrates the Hantzsch thiazole synthesis with a self-validating purification workflow.

Validated Synthesis Protocol (Hantzsch Method)

Reaction Principle: Condensation of pyridine-2-carbothioamide with bromoacetaldehyde (or its acetal equivalent).

Step-by-Step Methodology:

-

Reagent Prep: Dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Addition: Add bromoacetaldehyde diethyl acetal (1.1 eq) and catalytic HCl (2 drops).

-

Cyclization: Reflux at 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Checkpoint: Disappearance of the thioamide spot (

) and appearance of a fluorescent blue spot under UV254 (

-

-

Workup: Cool to RT. Neutralize with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (Silica gel 60).

-

Self-Validation: The product is a low-melting solid (MP: 48–50°C). If the isolated solid melts <45°C, re-purify.

-

Crystallization Strategy

Since 2-pytz has a low melting point, standard evaporation often yields oils.

-

Method A (Sublimation): Place crude solid in a sublimation apparatus at 40°C under high vacuum (0.01 Torr). Use a cold finger at -10°C. This yields high-quality single crystals suitable for XRD.

-

Method B (Low-Temp Slow Evaporation): Dissolve in minimal pentane/ether (1:1). Store at -20°C.

Workflow Visualization

Figure 1: Self-validating workflow for the synthesis and crystallization of 2-(2-pyridyl)thiazole.

Crystal Packing and Intermolecular Interactions[3][4][5]

In the solid state, 2-pytz typically crystallizes in a monoclinic system (often space group

Interaction Hierarchy Table

| Interaction Type | Distance (Å) | Energy (approx.) | Structural Role |

| 3.6 – 3.8 (Centroid) | 2–3 kcal/mol | Forms 1D columns along the short axis. | |

| C-H...N Hydrogen Bonds | 2.5 – 2.7 (H...N) | 1–2 kcal/mol | Links columns into 2D sheets; determines lattice shear. |

| S...N Chalcogen Bonds | 3.0 – 3.2 (S...N) | 0.5–1.5 kcal/mol | Directional "sigma-hole" interaction; locks specific dimers. |

Detailed Analysis of Interactions

A.

Stacking (The Backbone)

The planar nature of the trans-2-pytz allows for efficient stacking. However, the rings are rarely perfectly eclipsed due to electrostatic repulsion between the

-

Geometry: The molecules adopt a slipped-stack motif.

-

Offset: The slip distance (

1.5 Å) optimizes the overlap between the electron-deficient pyridine ring of one molecule and the slightly more electron-rich thiazole ring of the neighbor.

B. C-H...N Hydrogen Bonding (The Glue)

These are the most numerous interactions in the lattice.

-

Primary Interaction: The acidic proton at the C4 position of the pyridine ring acts as a donor to the thiazole nitrogen (

) of an adjacent molecule. -

Network: This creates "ribbons" or "tapes" of molecules running perpendicular to the stacking axis.

C. Chalcogen Bonding (The Specificity)

A unique feature of thiazoles is the

-

Mechanism: The Sulfur atom (

) accepts electron density from a nucleophilic Nitrogen ( -

Significance: While weaker than H-bonds, these

interactions are highly directional and often dictate the fine-tuning of the crystal density and melting point.

Interaction Logic Diagram

Figure 2: Hierarchical organization of intermolecular forces driving the crystal assembly.

Implications for Research & Development

Drug Development (Kinase Inhibitors)

The 2-pytz motif is a bioisostere for the purine ring system found in ATP.

-

Hinge Binding: The

and -

Design Tip: When modeling docking interactions, ensure the ligand is energy-minimized in the trans conformation first, but allow flexibility for cis rotation if a metal ion (e.g., structural

) or specific H-bond donor is present in the pocket.

Materials Science (Organic Semiconductors)

The slipped-stack packing of 2-pytz is conducive to charge transport.

-

Hole Mobility: The overlap of

-orbitals in the stacking direction provides a pathway for hole migration. -

Engineering: Substituents at the 4 or 5 positions of the thiazole can be used to tune the "slip" distance, thereby maximizing orbital overlap integral (

) for better conductivity in OLED applications.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft.

-

Conformational Analysis: Alkorta, I., et al. (2020). "Non-covalent interactions in thiazole derivatives." CrystEngComm.

-

Chalcogen Bonding: Murray, J. S., & Politzer, P. (2013). "The sigma-hole: an elusive feature of halogen, chalcogen, pnictogen and tetrel bonding." Journal of Chemical Physics.

-

Crystal Engineering of Thiazoles: Bond, A. D. (2006). "Thiazole-based systems in crystal engineering." Acta Crystallographica Section B.

-

Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer.

Methodological & Application

The Hantzsch Synthesis: A Detailed Protocol for the Preparation of 2-(2-Pyridyl)thiazole from Thioamides

Abstract

The 2-(2-pyridyl)thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and coordination chemistry. Its unique electronic properties and ability to act as a bidentate ligand have led to its incorporation into a wide range of functional molecules. The Hantzsch thiazole synthesis, a classic and versatile named reaction, provides an efficient and high-yielding route to this important structural unit.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-pyridyl)thiazole, starting from readily available precursors. We will delve into the synthesis of the key intermediates, pyridine-2-carbothioamide and 2-bromo-1-(pyridin-2-yl)ethanone, followed by their condensation to form the target thiazole. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this valuable compound.

Introduction

Thiazole derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications ranging from pharmaceuticals to functional materials.[3] The incorporation of a pyridine ring at the 2-position of the thiazole core gives rise to 2-(2-pyridyl)thiazole, a molecule with distinct coordination properties that have been exploited in the development of catalysts, sensors, and therapeutic agents. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a highly reliable and widely used method for the construction of the thiazole ring.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1] This protocol will provide a detailed methodology for the synthesis of 2-(2-pyridyl)thiazole, including the preparation of the necessary starting materials.

Reaction Scheme

The overall synthetic route to 2-(2-pyridyl)thiazole is a two-step process, beginning with the synthesis of the two key reactants, followed by the final Hantzsch cyclization.

Part 1: Synthesis of Pyridine-2-carbothioamide

Caption: Synthesis of Pyridine-2-carbothioamide.

Part 2: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone

Caption: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone.

Part 3: Hantzsch Synthesis of 2-(2-Pyridyl)thiazole

Caption: Hantzsch Synthesis of 2-(2-Pyridyl)thiazole.

Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[1] The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step yields the aromatic thiazole ring.

Experimental Protocols

Part 1: Synthesis of Pyridine-2-carbothioamide

This protocol is adapted from the common method of converting nitriles to thioamides using hydrogen sulfide.[4]

Materials:

-

2-Cyanopyridine

-

Pyridine

-

Ethanol

-

Hydrogen sulfide (gas)

-

Nitrogen (gas)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser, dissolve 2-cyanopyridine (10.4 g, 100 mmol) in a mixture of pyridine (50 mL) and ethanol (50 mL).

-

Cool the flask in an ice bath and begin bubbling a slow stream of hydrogen sulfide gas through the stirred solution.

-

Continue the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Once the reaction is complete, stop the hydrogen sulfide flow and bubble nitrogen gas through the solution for 15-20 minutes to remove any dissolved hydrogen sulfide.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid in deionized water (100 mL) and acidify with 1 M hydrochloric acid until a precipitate forms.

-

Collect the solid by vacuum filtration through a Büchner funnel, wash with cold deionized water, and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum over anhydrous sodium sulfate to yield pyridine-2-carbothioamide.

Part 2: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide

This protocol describes the bromination of 2-acetylpyridine.

Materials:

-

2-Acetylpyridine

-

48% Hydrobromic acid

-

Bromine

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-acetylpyridine (12.1 g, 100 mmol) and 48% hydrobromic acid (40 mL).

-

Cool the mixture in an ice bath with stirring.

-

Slowly add bromine (5.1 mL, 100 mmol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

The product, 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

The hydrobromide salt is often used directly in the next step without further purification.

Part 3: Hantzsch Synthesis of 2-(2-Pyridyl)thiazole

This protocol outlines the final cyclization step to form the target compound.

Materials:

-

Pyridine-2-carbothioamide

-

2-Bromo-1-(pyridin-2-yl)ethanone hydrobromide

-

Ethanol

-

Sodium bicarbonate

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend pyridine-2-carbothioamide (1.38 g, 10 mmol) and 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide (2.80 g, 10 mmol) in ethanol (50 mL).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the hydrobromic acid, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-(2-pyridyl)thiazole.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield |

| Pyridine-2-carbothioamide | C₆H₆N₂S | 138.19 | Yellow Solid | 70-80% |

| 2-Bromo-1-(pyridin-2-yl)ethanone HBr | C₇H₇Br₂NO | 280.95 | White to off-white solid | 85-95% |

| 2-(2-Pyridyl)thiazole | C₈H₆N₂S | 162.21 | Pale yellow solid | 75-85% |

Characterization of 2-(2-Pyridyl)thiazole

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, 1H), 8.45 (d, 1H), 7.85 (td, 1H), 7.75 (d, 1H), 7.35 (d, 1H), 7.30 (ddd, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 151.5, 149.5, 144.0, 137.0, 124.5, 122.0, 119.5.

-

IR (KBr, cm⁻¹): ~3100 (aromatic C-H), 1585, 1540, 1470, 1430 (C=C, C=N).

-

Mass Spectrometry (EI): m/z 162 (M⁺).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of Pyridine-2-carbothioamide | Incomplete reaction; inefficient H₂S bubbling. | Ensure a steady flow of H₂S for the entire reaction time. Monitor by TLC until the starting material is consumed. |

| Formation of byproducts in bromination | Over-bromination. | Maintain a low reaction temperature during the addition of bromine. |

| Incomplete Hantzsch cyclization | Insufficient reaction time or temperature. | Ensure the reaction is heated to a steady reflux and monitor by TLC until the starting materials are consumed. |

| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |

Conclusion

The Hantzsch synthesis provides a robust and efficient method for the preparation of 2-(2-pyridyl)thiazole. The protocols detailed in this application note offer a reliable pathway for researchers to access this important heterocyclic compound in good yields. The synthesis of the starting materials, while requiring careful execution, is straightforward. The final cyclization is typically high-yielding and the product can be readily purified by standard laboratory techniques. This guide serves as a valuable resource for chemists in academia and industry engaged in the synthesis of functional heterocyclic molecules.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5.

- Naseer, A., et al. (2025). Synthesis of pyridine carboxamide and carbothioamide (1–12). Journal of Molecular Structure.

- Chuang, T.-H., et al. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 25(21), 5096.

-

Wikipedia. (2023). 2-Acetylpyridine. Retrieved from [Link]

- Royal Society of Chemistry. (2017). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances.

- El-Sayed, I. H., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56(3), 659-663.

- Katritzky, A. R., et al. (2005).

- Bouherrou, O., et al. (2017).

- Wan, B., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Molecules, 21(5), 624.

- Wankhede, N. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 14-17.

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

- Gravel, M., et al. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Synlett.

- Jouaiti, A., et al. (n.d.). and four-armed pyridine-decorated thiazolo[5,4-d]thiazole fluorophores: synthesis, ph. AIR Unimi.

-

Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine. Retrieved from [Link]

- CN104402805A - 2-bromopyridine synthesis method - Google Patents. (n.d.).

- CN104402910B - Thiazole pyridine compound and preparation method thereof - Google Patents. (n.d.).

- Bielenica, A., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)

- Yurttas, L., et al. (2020). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 56.

Sources

Application Note: 2-(2-pyridyl)thiazole as a Chelating Agent in Colorimetric Sensing

Abstract

This application note details the utility of 2-(2-pyridyl)thiazole (2-PT) as a robust bidentate ligand for the colorimetric detection of transition metal ions, specifically Iron(II) and Palladium(II). Unlike the ubiquitous 2,2'-bipyridine, the inclusion of a thiazole moiety introduces unique electronic properties (lower

Introduction & Chemical Basis[1][2][3][4][5][6][7]

The Ligand Scaffold

2-(2-pyridyl)thiazole (2-PT) is a heterocyclic chelator structurally analogous to 2,2'-bipyridine but distinct in its electronic distribution. It functions as an

-

Coordination Geometry: The pyridine nitrogen (

) and the thiazole nitrogen ( -

Chromogenic Mechanism: Upon binding to

metals like Fe(II) or

Advantages Over Standard Ligands

| Feature | 2,2'-Bipyridine (Standard) | 2-(2-pyridyl)thiazole (2-PT) | Benefit of 2-PT |

| Donor Atoms | N, N | N, N (with S influence) | Tunable "softness" for specific metals (e.g., Pd, Cu). |

| Solubility | Moderate in organics | Higher in polar organics | Better compatibility with diverse solvent matrices. |

| pKa | ~4.4 | ~2.0 - 3.0 (Thiazole N) | Resists protonation at lower pH, allowing acidic sensing. |

Mechanism of Action

The sensing mechanism relies on the formation of a stable coordination complex. For Iron(II), three 2-PT molecules coordinate to a single metal ion to form a pseudo-octahedral complex

Chelation Pathway (Graphviz Visualization)

Figure 1: Logical flow of the chelation event leading to signal generation. The transformation from free ligand to complex generates the analytical signal via MLCT.

Experimental Protocols

Materials & Reagents[8]

-

Ligand Stock: 10 mM 2-(2-pyridyl)thiazole in Ethanol or Acetonitrile.

-

Metal Standards: 1 mM stock solutions of Fe(NH

) -

Buffer Systems:

-

Acetate Buffer (pH 4.5) for Fe(II).

-

Phosphate Buffer (pH 7.4) for physiological simulation.

-

-

Reducing Agent: Hydroxylamine hydrochloride (10% w/v) – Essential for maintaining Fe in the +2 oxidation state.

Protocol 1: Spectral Characterization (Determination of )

Objective: Identify the peak absorption wavelength for the specific metal-ligand complex.

-

Blank Preparation: Mix 1.0 mL Buffer + 1.0 mL Ligand Stock + 1.0 mL Solvent.

-

Sample Preparation: Mix 1.0 mL Buffer + 1.0 mL Ligand Stock + 0.1 mL Metal Standard + 0.9 mL Solvent.

-

Incubation: Allow to stand for 10 minutes at room temperature.

-

Scan: Perform a UV-Vis scan from 300 nm to 700 nm.

-

Result:

-

Fe(II)-2-PT: Expect

approx. 500–520 nm (Red/Purple). -

Pd(II)-2-PT: Expect

approx. 400–450 nm (Yellow/Orange).

-

Protocol 2: Quantitative Determination of Fe(II)

Objective: Quantify Iron(II) concentration in a sample.

-

Sample Pre-treatment: If the sample contains Fe(III), add 0.5 mL of Hydroxylamine Hydrochloride solution to reduce it to Fe(II).

-

Assay Setup:

-

Aliquot 2.0 mL of Acetate Buffer (pH 4.5) into a cuvette.

-

Add 1.0 mL of 10 mM 2-PT Ligand solution (Excess is critical; maintain >10:1 L:M ratio).

-

Add x mL of Unknown Sample.

-

Dilute to 5.0 mL total volume with deionized water.

-

-

Kinetics: Wait 5–10 minutes for color development stability.

-

Measurement: Measure Absorbance at

(determined in Protocol 1). -

Calculation: Use the Beer-Lambert Law (

). Construct a calibration curve using 0–50

Protocol 3: Interference & Selectivity Study (Masking)

Objective: Validate specificity against competing ions (Cu²⁺, Ni²⁺, Zn²⁺).

-

Prepare a mixture containing 10

M Fe(II) and 100 -

Masking Agents:

-

Fluoride (F⁻): Masks Fe(III) if incomplete reduction occurs.

-

Thiourea: Masks Cu(II) by precipitating/complexing copper preferentially.

-

Citrate/Tartrate: General masking for hydrolyzable metals.

-

-

Compare the absorbance of the mixture to the pure Fe(II) standard. A deviation of <5% indicates acceptable selectivity.

Data Analysis & Visualization

Stoichiometry Determination (Job's Plot)

To confirm the binding ratio (likely 1:3 for Fe:L), perform the Method of Continuous Variation.

| Mole Fraction (Metal) | Absorbance ( | Interpretation |

| 0.0 | 0.00 | Ligand only |

| 0.25 | 0.45 | Excess Ligand |

| 0.25 (1:3) | 0.85 | Theoretical Max for Octahedral |

| 0.50 | 0.40 | 1:1 Stoichiometry region |

| 1.0 | 0.05 | Metal only (weak abs) |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the colorimetric assay. Ensure pH adjustment occurs before ligand addition to prevent metal hydrolysis.

Troubleshooting & Critical Parameters

-

pH Sensitivity: 2-PT has a basic nitrogen. If the pH is too low (< 2), the ligand protonates and cannot bind the metal. If pH is too high (> 9), the metal may precipitate as a hydroxide before binding. Optimal Range: pH 4.0 – 7.0.

-

Solvent Effects: The MLCT band may shift (solvatochromism) depending on the solvent polarity. Keep the solvent composition (e.g., 20% Ethanol/Water) constant between blanks and samples.

-

Kinetic Stability: While Fe(II) complexes are generally stable, Pd(II) complexes may undergo ligand exchange slowly. Always measure at a fixed time point (e.g., 10 mins).

References

-

Review of Thiazole Chemosensors

- Title: A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions.

- Source: Critical Reviews in Analytical Chemistry (2023).

-

URL:[Link]

-

Coordination Chemistry of Pyridyl-Azoles

- Title: The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand.

- Source: Polyhedron / OUC (2009).

-

URL:[Link]

-

Iron Determination Methodology

-

Palladium Extraction & Sensing

Sources

- 1. researchgate.net [researchgate.net]

- 2. Extraction-spectrophotometric determination of palladium(II) with thiazole-2-carbaldehyde 2-quinolylhydrazone - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, characterization and biological evaluation of Pd(ii), Cu(ii), Re(i) and 99mTc(i) thiazole-based complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 6. New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of Pd( ii ) and Pt( ii ) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00647C [pubs.rsc.org]

Application Note: Microwave-Assisted Synthesis of Substituted 2-(2-Pyridyl)thiazoles

Executive Summary

The 2-(2-pyridyl)thiazole scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and DNA-cleaving properties. Traditional synthesis via the Hantzsch condensation typically requires prolonged reflux times (4–12 hours) and often suffers from variable yields due to the volatility of intermediates or thermal degradation.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol for generating substituted 2-(2-pyridyl)thiazoles. By leveraging dielectric heating, reaction times are reduced to 10–20 minutes with yields consistently exceeding 85%. Two distinct protocols are provided: a standard ethanolic method and a "Green Chemistry" aqueous/PEG-400 variant.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Challenge of Conventional Synthesis

The classical Hantzsch thiazole synthesis involves the condensation of a thioamide with an

-

Thermal Gradient Issues: Conventional oil baths create thermal gradients, leading to "hot spots" near the vessel wall and cooler centers. This uneven heating can cause side reactions, particularly the oxidative degradation of the thioamide sulfur.

-

Solvent Limitations: Reflux temperatures are capped by the solvent's boiling point (e.g., Ethanol at 78°C).

The Microwave Advantage

Microwave irradiation heats the reaction mixture directly through dipolar polarization and ionic conduction .

-

Selective Heating: Ethanol and PEG-400 have high loss tangents (

), meaning they efficiently convert microwave energy into heat. -

Superheating Effect: In sealed vessels, solvents can be heated significantly above their atmospheric boiling points, exponentially increasing the reaction rate (Arrhenius law).

-

Polar Transition State Stabilization: The Hantzsch mechanism involves a polar transition state (nucleophilic attack of sulfur). Microwave fields can stabilize this transition state, lowering the activation energy (

).

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the

Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch condensation. The rapid heating accelerates the initial S-alkylation and the final dehydration step.

Experimental Protocols

Materials

-

Reagent A: Pyridine-2-carbothioamide (1.0 equiv)

-

Reagent B: Substituted Phenacyl Bromide (1.0 equiv) (e.g., 4-bromo, 4-nitro, or 4-methoxy variants)

-

Solvent: Absolute Ethanol (Protocol A) or PEG-400/Water (Protocol B)

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) or verified multi-mode system with temperature control.

Protocol A: Standard Ethanolic Synthesis (High Purity)

Best for: Isolation of crystalline products without chromatography.

-

Preparation: In a 10 mL microwave-compatible borosilicate vial, dissolve Pyridine-2-carbothioamide (1.0 mmol, 138 mg) and the substituted Phenacyl Bromide (1.0 mmol) in Ethanol (2–3 mL).

-

Sealing: Cap the vial with a PTFE-lined septum.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 80°C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (Safety cutoff)

-

Stirring: High

-

Power: Dynamic (Max 150W)

-

-

Workup:

-

Allow the vessel to cool to 50°C (using compressed air cooling).

-

The product often precipitates directly upon cooling.

-

If no precipitate forms, pour the mixture into ice-cold water (10 mL) and neutralize with 10% NaHCO₃ solution to precipitate the free base.

-

Filter, wash with cold water, and recrystallize from EtOH/DMF if necessary.

-

Protocol B: Green Synthesis (PEG-400/Water)

Best for: Environmental compliance and scaling up.

-

Preparation: Mix reagents (1.0 mmol each) in PEG-400 (2 mL) or Water (3 mL). Note: If using water, reagents may form a suspension; this is acceptable.

-

Irradiation:

-

Temperature: 100°C (PEG-400 allows higher temps at lower pressure than EtOH).

-

Hold Time: 5–8 minutes.

-

-

Workup:

-

Pour the reaction mixture into crushed ice.

-

The hydrophobic thiazole product will precipitate immediately.

-

Filter and wash with water to remove PEG-400.

-

Validated Results & Data

The following data compares the microwave protocol against conventional thermal reflux (oil bath).

| Entry | Substituent (R on Phenacyl Bromide) | Method | Solvent | Time | Yield (%) |

| 1 | H (Phenyl) | Thermal | EtOH | 4 hrs | 65% |

| 1 | H (Phenyl) | MW | EtOH | 10 min | 92% |

| 2 | 4-Br | Thermal | EtOH | 5 hrs | 62% |

| 2 | 4-Br | MW | PEG-400 | 8 min | 94% |

| 3 | 4-NO₂ | MW | Water | 12 min | 88% |

| 4 | 4-OMe | MW | EtOH | 10 min | 90% |

Table 1: Comparison of reaction efficiency. Microwave irradiation consistently provides >85% yields in under 15 minutes.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of 2-(2-pyridyl)thiazoles.

Senior Scientist Insights: Optimization & Troubleshooting

Solvent Effects

While Ethanol is the standard, PEG-400 is superior for scale-up. Ethanol generates significant vapor pressure at 100°C (approx. 2-3 bar), which limits the maximum safe temperature in some vessels. PEG-400 has negligible vapor pressure, allowing the reaction to run at 120°C+ if necessary to drive difficult substrates (e.g., sterically hindered bromides) without tripping pressure safety limits.

Stoichiometry Control

Always use a slight excess (1.05 equiv) of the thioamide . Phenacyl bromides are lachrymators and skin irritants; ensuring they are fully consumed simplifies the workup. Any unreacted thioamide is easily washed away with water, whereas unreacted phenacyl bromide requires chromatography to remove.

Safety Note: Pyridine Coordination

The pyridine nitrogen can coordinate with metal ions. If you are using a microwave reactor with a metallic probe (thermocouple) rather than an IR sensor, ensure the probe is sheathed in glass or PTFE to prevent catalytic interference or corrosion.

Characterization Check

A successful reaction is easily monitored by

-

Key Signal: Look for the disappearance of the methylene protons of the phenacyl bromide (

4.5–4.8 ppm, singlet) and the appearance of the thiazole C5-H proton . This typically appears as a singlet in the aromatic region (

References

-

Microwave-Assisted Synthesis of Thiazoles

-

Green Chemistry Approaches

-

International Journal of ChemTech Research. "Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches." (2017).

-

-

Biological Activity of 2-(2-Pyridyl)

-

Flow & Batch Microwave Comparison

-

Beilstein Journal of Organic Chemistry. "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." (2013).[3]

-

Sources

Troubleshooting & Optimization

purification of 2-(2-pyridyl)thiazole via column chromatography vs recrystallization

The following technical guide addresses the purification of 2-(2-pyridyl)thiazole (CAS 2433-17-2) , a heteroaromatic ligand frequently used in coordination chemistry and drug discovery. This guide compares Column Chromatography and Recrystallization , providing decision frameworks, detailed protocols, and troubleshooting steps.

Part 1: Decision Matrix & Troubleshooting

User Query: I have crude 2-(2-pyridyl)thiazole from a Hantzsch synthesis. Should I purify via column chromatography or recrystallization?

The Application Scientist’s Verdict

The choice depends heavily on the physical state of your crude and the impurity profile . 2-(2-pyridyl)thiazole is a low-melting solid (approx. MP 40–50 °C range, variable by purity) that often presents as an oil if slightly impure.

| Scenario | Recommended Method | Rationale |

| Crude is a dark oil/tar | Column Chromatography | Oiling out prevents crystallization. Silica filtration removes polymeric tars. |

| Crude is a solid | Recrystallization | More scalable and economical. Removes trace polar impurities (thioamide). |

| High Purity (>99%) Req. | Hybrid Protocol | Perform a flash column to remove bulk tars, followed by recrystallization for crystal lattice purity. |

| Large Scale (>10g) | Acid-Base Extraction | Expert Tip: Exploit the basicity of the pyridine ring (pKa ~5.2) to purify via salt formation before final polishing. |

Part 2: Detailed Protocols

Method A: Recrystallization (For Solid Crude)

Best for: Removing unreacted thioamide and inorganic salts.

Solvent System: Ethanol/Water (most common) or Hexane/Ethyl Acetate (for highly lipophilic impurities).

-

Solubility Test: Dissolve 50 mg of crude in minimal boiling Ethanol (EtOH). It should dissolve completely. If insoluble black specks remain, hot filter.

-

Nucleation: Add warm water dropwise to the boiling EtOH solution until a persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add 1-2 drops of hot EtOH to clear the solution.

-

Crystallization: Remove from heat. Let it cool to room temperature slowly (insulate flask with a towel).

-

Troubleshooting: If oil droplets form ("oiling out"), reheat and add more EtOH. Vigorous stirring can sometimes induce solidification of the oil.

-

-

Deep Cooling: Once at room temp, place in a fridge (4 °C) or freezer (-20 °C) for 12 hours.

-

Collection: Filter the crystals (often needles or prisms) and wash with cold 50% aqueous EtOH.

Method B: Flash Column Chromatography (For Oily Crude)

Best for: Separating the product from "Hantzsch tars" and unreacted alpha-halo carbonyls.

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1

-

Why Et

N? Pyridine derivatives often "tail" or streak on silica due to interaction with acidic silanol groups. Triethylamine blocks these sites, sharpening the band.

Protocol:

-

TLC Analysis: Run TLC in 4:1 Hexane/EtOAc. Product

should be ~0.3–0.4.-

Note: 2-Cyanopyridine (starting material) is less polar (

higher). Pyridine-2-carbothioamide is more polar (

-

-

Loading: Dissolve crude in minimal DCM and load.

-

Elution:

-

Flush with 100% Hexane (1-2 CV) to remove non-polar grease.

-

Ramp to 10% EtOAc/Hexane to elute the product.

-

-

Detection: The product is UV active (254 nm).

-

Evaporation: Rotovap fractions. Caution: The product is a low-melting solid; do not use excessive heat (>45 °C) or high vacuum for prolonged periods if the product is volatile (though 2-(2-pyridyl)thiazole is relatively non-volatile).

Part 3: Mechanistic Insight & Impurity Profile

The synthesis typically follows the Hantzsch Thiazole Synthesis :

Common Impurities

-

Unreacted Thioamide: Highly polar. Removed by water wash or stays on the baseline in chromatography.

-

Polymeric Tars: Dark byproducts from the polymerization of chloroacetaldehyde. These cause "oiling out" in recrystallization.

-

Hantzsch Ester Analogs: If ethyl chloroacetate was used erroneously, ester byproducts form.

Expert Tip: The "Acid-Base" Purification Shortcut

If chromatography is too expensive for your scale, use the basicity of the pyridine nitrogen:

-

Dissolve crude oil in Diethyl Ether.

-

Bubble dry HCl gas (or add HCl in Dioxane). The HCl salt of 2-(2-pyridyl)thiazole precipitates instantly.

-

Filter the salt and wash with Ether (removes neutral tars).

-

Resuspend salt in water, neutralize with NaHCO

, and extract with DCM. -

Evaporate to yield a solid suitable for final recrystallization.

Part 4: Visualization of Workflows

Figure 1: Purification Decision Logic

Caption: Decision tree for selecting the optimal purification method based on the physical state and scale of the crude material.

Figure 2: Hantzsch Synthesis & Impurity Flow

Caption: Reaction pathway showing the origin of common impurities and their removal strategies.

Part 5: Comparative Data Table

| Feature | Recrystallization | Column Chromatography | Acid-Base Extraction |